Man5GlcNAc

Descripción general

Descripción

Man5GlcNAc is a glycoprotein that is expressed in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, which are enzymes located in the Golgi apparatus . It is a quintessential molecule assuming a pivotal function in the realm of drug discovery aimed at studying glycosylation-related maladies including cancer, diabetes, and hereditary anomalies .

Synthesis Analysis

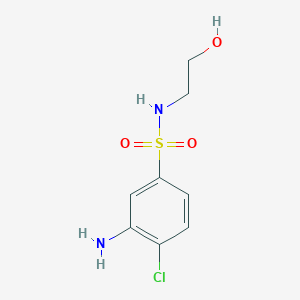

This compound is synthesized in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The synthesis of this compound involves the ordered assembly of a Glc3Man9GlcNAc2 core oligosaccharide that is linked to the lipid carrier Dol-PP .Molecular Structure Analysis

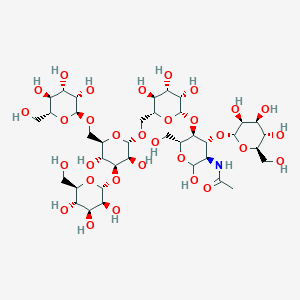

The molecular formula of this compound is C38H65NO31 . Its average mass is 1031.911 Da and its monoisotopic mass is 1031.354004 Da . The structure of this compound includes 30 defined stereocentres .Chemical Reactions Analysis

This compound is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .Aplicaciones Científicas De Investigación

Separación Cromatográfica y Detección de Isómeros

La separación cromatográfica cuantitativa de los isómeros de Man5GlcNAc y el uso de variantes de isótopos estables para la detección en muestras biológicas como la ribonucleasa B bovina es una aplicación significativa en la bioquímica analítica .

Producción de Glucoproteínas en Levadura

This compound se utiliza en la producción de cadenas de azúcar tipo alto manosa, incluyendo Man5GlcNAc2, en levadura recombinante. Esto tiene implicaciones para la producción de glucoproteínas compatibles con humanos .

Glucosilación Homogénea en Yarrowia lipolytica

La ingeniería de la levadura Yarrowia lipolytica para producir glucoproteínas heterólogas glucosiladas homogéneamente con Man5GlcNAc2 amplía el alcance de la aplicación de las proteínas producidas en este organismo .

Desarrollo de Fármacos

This compound puede modificarse químicamente para su uso como un recurso económico en productos farmacéuticos, lo que podría conducir a nuevos descubrimientos y desarrollos de fármacos .

Producción de Enzimas Biotecnológicas

Las propiedades enzimáticas de las β-N-acetilglucosaminidasas que producen GlcNAc tienen amplias aplicaciones en la producción de ácido siálico, bioetanol, proteínas unicelulares y terapéuticos farmacéuticos .

Ingeniería Metabólica para Sistemas de Producción Eficientes

Las técnicas de ingeniería metabólica se aplican para construir sistemas de producción eficientes para bacterias modificadas genéticamente que pueden sintetizar compuestos como this compound para diversas aplicaciones industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

Man5GlcNAc, a glycoprotein, primarily targets enzymes located in the Golgi apparatus of mammalian cells . These enzymes include alpha-mannosidase II and alpha-mannosidase I . The role of these enzymes is to cleave this compound, which has been shown to be an effective glp-1 analogue, a hormone that stimulates insulin secretion .

Mode of Action

This compound interacts with its targets, alpha-mannosidase II and alpha-mannosidase I, in the Golgi apparatus of mammalian cells . These enzymes cleave this compound, resulting in changes in the structure of the glycoprotein . This interaction is crucial for the function of this compound as an effective glp-1 analogue .

Biochemical Pathways

This compound is involved in the Hexosamine Biosynthesis Pathway (HBP) and N-glycan processing . The HBP produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), which is used for N- or O-linked glycosylation . In N-glycan processing, this compound is involved in the synthesis of complex N-glycans . The downstream effects of these pathways include the modulation of protein activity and expression, and the formation of complex N-glycans .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in glycosylation and N-glycan processing . By interacting with its target enzymes, this compound influences the structure and function of proteins, affecting their activity and expression . Additionally, this compound’s involvement in the synthesis of complex N-glycans has implications for cellular processes .

Análisis Bioquímico

Biochemical Properties

Man5GlcNAc is cleaved by alpha-mannosidase II and alpha-mannosidase I, which are enzymes located in the Golgi apparatus . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to be an effective glp-1 analogue, a hormone that stimulates insulin secretion . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the biosynthesis of sialic acids, a complex process that starts with the de novo synthesis of Neu5Ac and its activated nucleotide sugar CMP-Neu5Ac .

Temporal Effects in Laboratory Settings

Current studies suggest that this compound has a significant role in cellular function .

Dosage Effects in Animal Models

Given its role in stimulating insulin secretion, it is plausible that varying dosages could have different impacts on animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of sialic acid biosynthesis . It interacts with enzymes such as UDP-GlcNAc 2-epimerase/ManNAc kinase, which is the key enzyme of sialic acid biosynthesis in vertebrates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to its role in the Golgi apparatus and its involvement in sialic acid biosynthesis .

Subcellular Localization

This compound is localized in the Golgi apparatus of mammalian cells . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKKRHDCADDMHT-DKEJTUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological significance of Man5GlcNAc in plants?

A1: In plants like tomatoes, this compound has been shown to act as a signaling molecule involved in fruit ripening. Exogenously applied this compound can either stimulate or delay ripening depending on its concentration and the presence of other molecules like galactose and indole-3-acetic acid (IAA). []

Q2: How does this compound interact with IAA in tomato fruit ripening?

A2: Research suggests that this compound at a concentration of 10 ng/g fresh weight can inhibit the ripening stimulation induced by IAA in the presence of galactose. [] The exact mechanism of this interaction remains to be fully elucidated.

Q3: Is this compound found in other parts of the tomato plant besides the fruit?

A3: Yes, studies have confirmed the presence of this compound in the leaves and stems of tomato plants, indicating its potential role in other physiological processes. [, ]

Q4: What is the role of this compound in mammalian cells?

A4: In mammals, this compound is a key intermediate in the catabolism of free oligosaccharides generated during N-glycan biosynthesis and endoplasmic reticulum-associated degradation. [, , , ] It is generated in the cytosol from larger oligomannose structures and can be transported into lysosomes for complete degradation. [, ]

Q5: What happens when the enzyme responsible for this compound formation in the cytosol is deficient?

A5: Deficiency in cytosolic α-mannosidase (Man2c1), the enzyme responsible for converting Man7-9GlcNAc2 to this compound, leads to the accumulation of larger oligosaccharides in tissues. In mice, this deficiency results in biochemical and histological alterations in the central nervous system, liver, and intestine, highlighting the importance of Man2c1 and balanced this compound levels. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound consists of five mannose (Man) and two N-acetylglucosamine (GlcNAc) residues. Its molecular formula is C42H71N2O31 and its molecular weight is 1155.97 g/mol.

Q7: How is the structure of this compound determined?

A7: Various analytical techniques are employed to elucidate the structure of this compound, including:

- High-performance liquid chromatography (HPLC): Used to separate different oligosaccharide isomers. [, , , , ]

- 1H-Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the arrangement and linkages of sugar residues within the oligosaccharide. [, , , , , , , ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]

- Glycosyl linkage methylation analysis and gas chromatography-mass spectrometry (GC-MS): Identifies the specific linkages between sugar residues. []

- Enzymatic digestion with exoglycosidases: Sequential removal of specific sugar residues confirms the sequence and linkage types. [, ]

Q8: Are there different structural isomers of this compound?

A8: Yes, various isomers of this compound exist, differing in the arrangement and linkage of the mannose residues. These isomers can have different biological activities and be recognized by different enzymes and lectins. [, , , , , ]

Q9: Does the structure of this compound influence its biological activity?

A9: Yes, the specific arrangement of mannose residues in this compound is crucial for its recognition and processing by enzymes involved in N-glycan biosynthesis and catabolism. [, , , , , ] For example, the isomer Manα1-2Manα1-2Manα1-3[Manα1-6]Manβ1-4GlcNAc is a key intermediate in the dolichol pathway of N-glycan biosynthesis. []

Q10: What enzymes are involved in the formation and degradation of this compound?

A10: Several enzymes participate in the metabolism of this compound:

- Cytosolic α-mannosidase (Man2c1): Removes terminal α-1,2-linked mannose residues from larger oligomannose structures (Man7-9GlcNAc2) to generate this compound in the cytosol. [, , ]

- Lysosomal α-mannosidases: Further degrade this compound within the lysosome to smaller oligosaccharides and eventually to mannose and GlcNAc. [, , ]

- Endo-β-N-acetylglucosaminidase H (Endo H): Can cleave high-mannose type oligosaccharides, including those containing this compound, from glycoproteins, aiding in structural analysis. [, , , ]

Q11: How can this compound be used as a tool in glycobiology research?

A11: this compound and its derivatives can serve as:

- Substrates: Used to study the activity and specificity of glycosidases and glycosyltransferases involved in N-glycan processing. [, , , , , , ]

- Inhibitors: Modified this compound analogs can potentially inhibit specific enzymes in the N-glycan processing pathway, aiding in understanding their function and therapeutic targeting. []

- Standards: Used in analytical techniques like HPLC and MS for the identification and quantification of oligosaccharides in biological samples. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

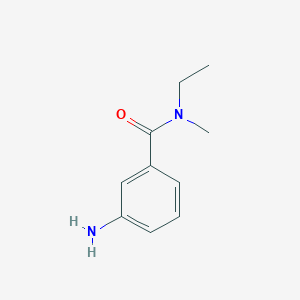

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)